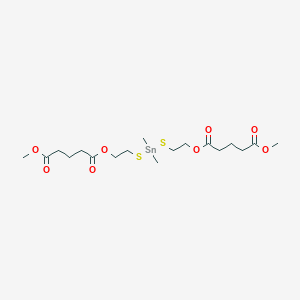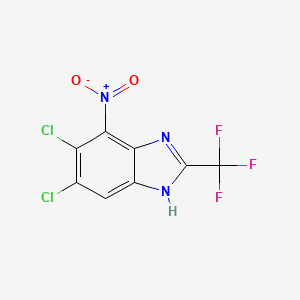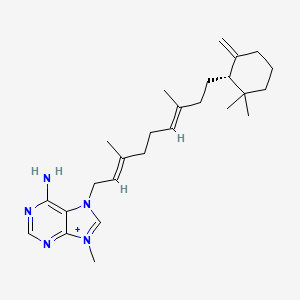
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a complex organotin compound It is characterized by the presence of a stannylene (tin-containing) moiety, which is coordinated with sulfur atoms and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester typically involves the reaction of dimethyltin dichloride with thiol-containing compounds and esters. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The sulfur atoms can participate in redox reactions, altering the oxidation state of the compound and affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, dimethyl ester: A simpler ester derivative without the tin and sulfur components.
Pentanedioic acid, 2-methylene-, dimethyl ester: Contains a methylene group, offering different reactivity.
Pentanedioic acid, 2-methyl-, dimethyl ester: Features a methyl group, altering its chemical properties.
Uniqueness
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is unique due to the presence of the stannylene moiety and sulfur atoms, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
70969-68-5 |
|---|---|
Fórmula molecular |
C18H32O8S2Sn |
Peso molecular |
559.3 g/mol |
Nombre IUPAC |
5-O-[2-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl pentanedioate |
InChI |
InChI=1S/2C8H14O4S.2CH3.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;;;/h2*13H,2-6H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
BXNCNGLIHKPIIC-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)CCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)








![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
